2-(2-aminocyclopentyl)acetic Acid
CAS No.:
Cat. No.: VC17754030
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 2-(2-aminocyclopentyl)acetic acid |
| Standard InChI | InChI=1S/C7H13NO2/c8-6-3-1-2-5(6)4-7(9)10/h5-6H,1-4,8H2,(H,9,10) |
| Standard InChI Key | IMDAVSSIQLXONL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(C1)N)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(2-Aminocyclopentyl)acetic acid (IUPAC name: 2-(2-aminocyclopentyl)acetic acid) consists of a cyclopentane ring with an amino group (-NH₂) at the 2-position and a carboxylic acid (-COOH) group attached via a methylene bridge. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol. The compound’s stereochemistry and ring conformation significantly influence its reactivity and interactions with biological targets .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| CAS Number | 1049720-85-5 (hydrochloride) |
| SMILES | NC1(CCCC1)CC(O)=O |
| InChI Key | KFOJPDHGYZIFNB-UHFFFAOYSA-N |
| Solubility | Soluble in polar solvents |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The hydrochloride salt of 2-(1-aminocyclopentyl)acetic acid (a structural analog) is synthesized via multi-step organic reactions, including:
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Cyclopentane Functionalization: Introduction of the amino group via nitration or reductive amination.
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Acetic Acid Moiety Attachment: Alkylation or coupling reactions to append the carboxylic acid group .
For the 2-aminocyclopentyl isomer, stereoselective methods such as asymmetric catalysis or chiral resolution may be required to achieve enantiopure forms.
Industrial Challenges
Industrial production faces hurdles in optimizing yield and purity due to:
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Steric Hindrance: The cyclopentyl group limits reaction efficiency.
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Stereochemical Control: Ensuring consistent chirality for pharmaceutical applications.
Scalable methods like continuous-flow chemistry or enzymatic catalysis are under investigation .
Applications in Scientific Research
Peptide Synthesis
The compound serves as a non-proteinogenic amino acid in peptide design, enabling:
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Conformational Restriction: The cyclopentyl group stabilizes secondary structures (e.g., β-turns) in peptides.
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Enhanced Protease Resistance: Modified peptides exhibit prolonged half-lives in biological systems .
Case Study: Peptide-Folded Single-Chain Nanoparticles (SCNPs)
In polymer science, cyclopentyl-modified amino acids are used to create SCNPs with controlled folding. These nanoparticles demonstrate:
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Thermodynamic Stability: Weaker β-sheet interactions compared to homochiral peptides.
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Cellular Uptake: Monodisperse SCNPs (~15 nm) passively diffuse through cell membranes, making them promising drug carriers .
Biological Activity and Mechanisms
Enzyme Inhibition
Structural analogs of arachidonic acid have been shown to inhibit cPLA₂, reducing production of pro-inflammatory mediators like reactive oxygen species (ROS) and nitric oxide (NO) . Computational modeling suggests that the cyclopentyl group enhances binding affinity to cPLA₂’s hydrophobic pocket .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315, H319 | Avoid contact with skin/eyes. |
| H335 | Use respiratory protection. |
Comparative Analysis with Structural Analogs
2-(1-Aminocyclopentyl)acetic Acid vs. 2-(2-Aminocyclopentyl)acetic Acid
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Stereochemical Differences: The 1-amino isomer favors equatorial amino group placement, while the 2-amino isomer adopts axial geometry, affecting solubility and receptor binding.
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Synthetic Accessibility: The 1-amino derivative is more commonly synthesized due to established protocols .
Future Directions and Research Gaps
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure 2-(2-aminocyclopentyl)acetic acid.
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Biological Profiling: In vitro and in vivo studies to elucidate its pharmacokinetics and toxicity.
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Material Science Applications: Exploring its use in self-assembling nanomaterials and biocompatible polymers .
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